molecular formula C22H36O3 B600489 Incensole acetate CAS No. 34701-53-6

Incensole acetate

Cat. No. B600489
CAS RN: 34701-53-6
M. Wt: 348.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Incensole Acetate is a neuroactive and anti-inflammatory agent . It acts on transient receptor potential vanillaloid 3 (TRPV3) activation and the inhibition of NF-κB . It is a major bioactive constituent found in the resin of trees in the Boswellia species .


Synthesis Analysis

Incensole Acetate is identified and isolated from Catharanthus roseus essential oil by GC/MS analysis and column chromatography . It is also used to analyze the anticancer effect of an IA biosynthesized nanoemulsion against breast cancer .


Chemical Reactions Analysis

Incensole Acetate is a diterpene originally isolated from frankincense produced by B. carterii . It has diverse biological activities .


Physical And Chemical Properties Analysis

Incensole Acetate is a C20 diterpene alcohol and biomarker for some plants of the Boswellia genus . It is an abundant component of frankincense, the resin collected from Boswellia trees .

Mechanism of Action

Target of Action

Incensole acetate, a major component of Boswellia resin, primarily targets the nuclear factor-κB (NF-κB) and the transient receptor potential (TRPV3) channel . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . The TRPV3 channel is responsible for regulating wound healing and the perception of pain and itching .

Mode of Action

Incensole acetate interacts with its targets by inhibiting NF-κB activation and robustly activating the TRPV3 channel . By inhibiting NF-κB, it exerts anti-inflammatory effects . Its activation of the TRPV3 channel is thought to be a key component of its role as an anti-inflammatory agent .

Biochemical Pathways

Incensole acetate affects the NF-κB and TRPV3 pathways. By inhibiting NF-κB, it reduces the expression of pro-inflammatory cytokines, thus reducing inflammation . Its activation of the TRPV3 channel can alleviate anxiety or depression . It also has a neuroprotective effect after brain trauma .

Pharmacokinetics

It is known that it is a component of frankincense, the resin collected from boswellia trees . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

Incensole acetate has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties . It can reduce the severity of head injury and improve cognitive ability . It also has anti-depressive and anxiolytic effects .

Action Environment

The action of incensole acetate can be influenced by environmental factors. For example, it is a volatile compound that can be affected by temperature and other physical conditions . .

Safety and Hazards

Incensole Acetate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Incensole Acetate has shown potential as an anti-inflammatory, anti-oxidant and neuroprotective agent . It has been used in studies to determine the composition of Ancient Egyptian mummification balms and unguents . It has also been found that incensole acetate activates the TRPV3 channel which is responsible for regulating wound healing and the perception of pain and itching, among other things . This suggests that it could have potential future applications in these areas.

properties

IUPAC Name

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBACKJYWZTKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Incensole acetate

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